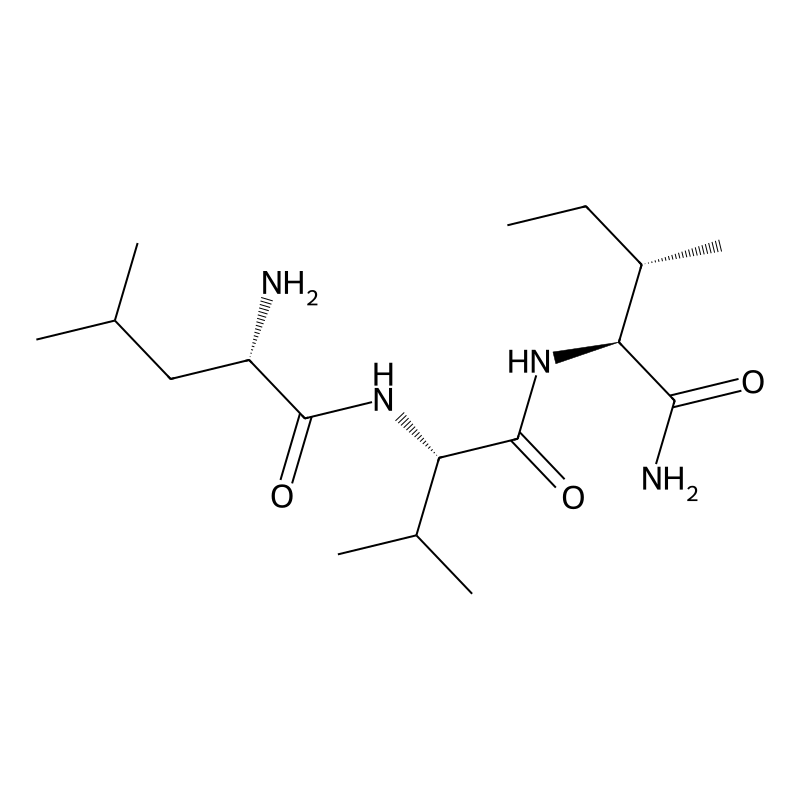

Leucyl-valyl-isoleucinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Leucyl-valyl-isoleucinamide is a synthetic oligopeptide composed of three amino acids: leucine, valine, and isoleucine. These amino acids are branched-chain aliphatic amino acids, known for their hydrophobic properties and significant roles in protein structure and function. The compound is characterized by its unique sequence, which influences its biological activity and potential therapeutic applications.

- Hydrolysis: The peptide bond can be cleaved by enzymes such as leucine aminopeptidase, which specifically hydrolyzes the amide bonds in peptides containing leucine .

- Synthesis Reactions: It can be synthesized through solid-phase peptide synthesis or solution-phase methods, where the amino acids are sequentially linked via peptide bonds.

- Modification Reactions: The compound can undergo modifications such as acetylation or methylation to alter its solubility and biological activity.

Leucyl-valyl-isoleucinamide exhibits several biological activities:

- Antinociceptive Effects: Research indicates that it may play a role in pain modulation, potentially blocking antinociception induced by other compounds .

- Enzymatic Interactions: As a substrate for leucine aminopeptidase, it may influence the enzyme's activity and specificity towards other substrates.

- Cellular Effects: Preliminary studies suggest that it may affect cellular processes such as protein synthesis and cell signaling pathways due to its composition of essential amino acids.

The synthesis of leucyl-valyl-isoleucinamide typically involves:

- Solid-Phase Peptide Synthesis:

- Step 1: Attach the first amino acid (leucine) to a solid support.

- Step 2: Sequentially add valine and isoleucine using coupling reagents to form peptide bonds.

- Step 3: Cleave the peptide from the solid support and purify it via chromatography.

- Solution-Phase Synthesis:

- Combine protected amino acids in a suitable solvent with activating agents to facilitate peptide bond formation.

- Deprotect the resulting peptide to yield leucyl-valyl-isoleucinamide.

Leucyl-valyl-isoleucinamide has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may be explored as a candidate for pain management therapies.

- Nutritional Supplements: Its composition of branched-chain amino acids makes it a candidate for dietary supplements aimed at muscle recovery and growth.

- Research Tools: It can serve as a model compound for studying peptide interactions with enzymes or receptors.

Interaction studies involving leucyl-valyl-isoleucinamide focus on its effects on various biological systems:

- Enzyme Kinetics: Investigations into how this compound interacts with enzymes like leucine aminopeptidase can reveal insights into its metabolic pathways.

- Receptor Binding Studies: Understanding how it binds to specific receptors may help elucidate its mechanism of action in pain modulation.

Leucyl-valyl-isoleucinamide shares structural similarities with other oligopeptides, particularly those containing branched-chain amino acids. Some similar compounds include:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Leucyl-leucine | Two leucine residues | Higher hydrophobicity |

| Valyl-leucine | Valine and leucine | Potentially different biological effects |

| Isoleucyl-leucine | Isoleucine and leucine | May exhibit distinct enzymatic interactions |

Uniqueness of Leucyl-Valyl-Isoleucinamide

Leucyl-valyl-isoleucinamide is unique due to its specific combination of three distinct branched-chain amino acids. This composition not only influences its hydrophobic characteristics but also its potential interactions with enzymes and receptors, setting it apart from other similar compounds. The specific sequence of leucine, valine, and isoleucine may confer unique biological properties that warrant further investigation for therapeutic applications.

Synthetic Methodologies and Optimization

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis has emerged as the predominant methodology for leucyl-valyl-isoleucinamide production, offering superior control over reaction conditions and simplified purification procedures [3] [4]. The technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer support, enabling efficient removal of excess reagents and by-products through simple filtration and washing procedures [5] [6].

The fundamental principle underlying solid-phase peptide synthesis relies on the heterogeneous nature of the reaction system, where the peptide remains covalently attached to the solid support throughout the synthesis process [3]. This approach dramatically simplifies the purification workflow, as excess reagents, coupling by-products, and unreacted materials can be removed by washing the resin-bound peptide with appropriate solvents [7]. Each amino acid addition cycle consists of four critical steps: deprotection of the amino-terminal protecting group, washing to remove deprotection reagents, coupling of the next protected amino acid, and final washing to eliminate coupling by-products [3] [4].

For leucyl-valyl-isoleucinamide synthesis, the process typically begins with the attachment of the C-terminal isoleucine residue to the chosen resin system [8]. The selection of the appropriate resin and linker combination proves crucial for achieving optimal synthetic outcomes, as different resin systems exhibit varying degrees of compatibility with the branched-chain amino acid sequence [9]. The synthetic strategy proceeds in a stepwise manner from the C-terminus to the N-terminus, with each amino acid addition requiring careful optimization of reaction conditions to ensure high coupling efficiency [5].

Fluorenylmethyloxycarbonyl/tert-Butyl Protection Strategy Optimization

The fluorenylmethyloxycarbonyl/tert-butyl protection strategy represents the most widely adopted approach for leucyl-valyl-isoleucinamide synthesis, offering superior orthogonality and mild deprotection conditions compared to alternative protection schemes [10] [11]. This strategy employs fluorenylmethyloxycarbonyl groups for temporary amino-terminal protection and tert-butyl-based protecting groups for permanent side-chain protection, creating a highly efficient and predictable synthetic framework [12] [13].

The fluorenylmethyloxycarbonyl protecting group demonstrates exceptional stability under the acidic conditions required for tert-butyl deprotection while remaining readily removable under mild basic conditions [10]. Deprotection typically employs piperidine solutions in dimethylformamide, with concentrations ranging from 5% to 20% depending on the specific requirements of the synthesis [11] [13]. The deprotection mechanism involves base-catalyzed elimination, resulting in the formation of dibenzofulvene and the liberation of the free amino group [14].

For leucyl-valyl-isoleucinamide synthesis, the fluorenylmethyloxycarbonyl deprotection conditions require careful optimization to prevent side reactions while ensuring complete removal of the protecting group [15]. Studies have demonstrated that shorter deprotection times with higher piperidine concentrations often provide superior results compared to extended treatments with lower base concentrations [7]. The optimal deprotection protocol typically involves two sequential treatments: an initial 2-minute exposure to 20% piperidine in dimethylformamide, followed by a 3-minute treatment with fresh reagent [11].

The tert-butyl protecting group system offers several advantages for leucyl-valyl-isoleucinamide synthesis, including exceptional stability under basic conditions and clean removal under acidic conditions [16] [15]. The tert-butyl groups protect various side-chain functionalities through acid-labile ester, ether, or carbamate linkages, depending on the specific amino acid residue [12]. For the branched-chain amino acids present in leucyl-valyl-isoleucinamide, the primary concern involves potential side reactions during the final deprotection and cleavage step [17].

The acid-catalyzed removal of tert-butyl protecting groups typically employs trifluoroacetic acid-based cocktails, which simultaneously cleave the peptide from the resin and remove all acid-labile protecting groups [16]. The mechanism involves protonation of the tert-butyl ester oxygen, followed by loss of tert-butyl carbocation and subsequent formation of isobutylene and carbon dioxide [15]. This process requires careful control of reaction conditions to prevent side reactions such as tert-butylation of nucleophilic amino acid residues [12].

Resin Selection and Coupling Efficiency Analysis

The selection of an appropriate resin system represents a critical decision point in leucyl-valyl-isoleucinamide synthesis, as the solid support directly influences coupling efficiency, peptide purity, and overall synthetic success [18] [19]. Modern peptide synthesis employs a diverse array of resin systems, each designed to address specific synthetic challenges and requirements [20] [9].

Polystyrene-based resins crosslinked with divinylbenzene constitute the most commonly employed solid supports for leucyl-valyl-isoleucinamide synthesis [18] [20]. These resins offer several advantages, including high loading capacity, excellent mechanical stability, and well-established synthetic protocols [21]. Standard polystyrene resins typically exhibit loading capacities ranging from 0.5 to 1.5 millimoles per gram, providing substantial peptide yields while maintaining reasonable synthetic efficiency [18].

However, polystyrene-based resins present certain limitations for leucyl-valyl-isoleucinamide synthesis, particularly regarding their swelling properties in polar solvents [19]. The hydrophobic nature of polystyrene results in poor solvation in polar media, potentially limiting reagent accessibility and coupling efficiency [22]. This limitation becomes particularly problematic during the synthesis of hydrophobic peptide sequences, where peptide-peptide interactions can lead to aggregation and reduced coupling efficiency [18].

ChemMatrix resins, based on polyethylene glycol chemistry, offer significant advantages for challenging peptide syntheses [18] [19]. These resins demonstrate superior swelling properties in polar solvents, enhanced solvation of growing peptide chains, and reduced tendency toward peptide aggregation [19]. The polyethylene glycol backbone provides a more hydrophilic environment, facilitating better reagent accessibility and improved reaction kinetics [18].

Loading capacity represents another critical consideration in resin selection, with lower loading levels generally providing improved results for difficult sequences [21]. Studies have demonstrated that reducing resin loading from 0.7 to 0.3 millimoles per gram can significantly improve crude peptide purity for challenging sequences [18]. This improvement results from reduced steric hindrance and decreased peptide-peptide interactions on the resin surface [21].

Diethylene glycol dimethacrylate-crosslinked polystyrene resins represent a compromise between traditional polystyrene and specialized polyethylene glycol-based systems [22]. These resins offer enhanced flexibility and reduced hydrophobicity compared to standard divinylbenzene-crosslinked polystyrene while maintaining the mechanical stability and cost-effectiveness of polystyrene-based systems [22]. Studies have shown that diethylene glycol dimethacrylate-crosslinked resins provide superior performance for hydrophobic peptide sequences, with improved purities and yields compared to traditional systems [22].

Wang resin represents the standard choice for peptides requiring C-terminal carboxylic acid functionality [23] [24]. This resin system employs a para-hydroxybenzyl alcohol linker that provides stable attachment under synthetic conditions while enabling clean cleavage under acidic conditions [24]. Wang resin demonstrates excellent compatibility with fluorenylmethyloxycarbonyl chemistry and provides reliable cleavage with trifluoroacetic acid-based cocktails [23].

Rink amide resin serves as the preferred choice for peptides requiring C-terminal amide functionality [23] [24]. The Rink amide linker provides exceptional stability under synthetic conditions while enabling clean cleavage to generate peptide amides [25]. This resin system has gained widespread acceptance due to its reliability and ease of use [23].

The loading procedure for amino acid-functionalized resins requires careful optimization to ensure high coupling efficiency and minimal side reactions [19]. Traditional loading procedures often result in incomplete coupling or racemization of the first amino acid residue [26]. Modern protocols employ optimized coupling conditions, including the use of specialized coupling reagents and in situ neutralization procedures, to minimize these problems [19].

Coupling efficiency analysis reveals that the branched-chain amino acids present in leucyl-valyl-isoleucinamide exhibit varying degrees of coupling difficulty [27]. Leucine typically couples with high efficiency under standard conditions, achieving 96-98% coupling yields [27]. Valine presents moderate coupling challenges due to its branched beta-carbon, typically requiring extended coupling times or double coupling procedures to achieve acceptable yields [27]. Isoleucine represents the most challenging amino acid in the sequence, often requiring specialized coupling conditions to achieve satisfactory results [27].

The steric hindrance associated with branched-chain amino acids significantly impacts coupling efficiency, particularly when these residues are present in adjacent positions [27]. The valine-isoleucine coupling in leucyl-valyl-isoleucinamide represents a particularly challenging transformation due to the combination of a hindered acyl acceptor and a sterically demanding acyl donor [8]. This coupling typically requires extended reaction times, elevated temperatures, or double coupling procedures to achieve acceptable conversion [28].

Recent advances in resin technology have focused on developing systems that combine the advantages of different resin types while minimizing their respective disadvantages [19] [22]. Hybrid resins incorporating both polystyrene and polyethylene glycol components offer promising performance characteristics for challenging peptide syntheses [19]. These systems provide improved solvation properties while maintaining the mechanical stability and cost-effectiveness of traditional polystyrene-based systems [19].

Li-resin, based on polyacrylamide chemistry, represents an innovative approach to sustainable peptide synthesis [19]. This resin system offers excellent mechanical stability, superior solvation properties, and compatibility with environmentally friendly solvents [19]. Li-resin demonstrates particular advantages for leucyl-valyl-isoleucinamide synthesis, providing improved coupling efficiency and reduced environmental impact compared to traditional systems [19].

The optimization of resin selection requires consideration of multiple factors, including the specific peptide sequence, desired C-terminal functionality, synthetic scale, and environmental considerations [9]. For leucyl-valyl-isoleucinamide synthesis, the choice between different resin systems depends primarily on the specific synthetic challenges encountered and the quality requirements for the final product [18] [19].

Advanced coupling efficiency monitoring techniques enable real-time assessment of synthetic progress and optimization of reaction conditions [29]. Quantitative ninhydrin assays provide reliable measurement of coupling completion, enabling data-driven optimization of synthetic protocols [30]. These monitoring techniques prove particularly valuable for challenging sequences like leucyl-valyl-isoleucinamide, where coupling efficiency can vary significantly between different amino acid additions [29].

The implementation of accelerated synthesis protocols offers significant advantages for leucyl-valyl-isoleucinamide production [30] [31]. High-temperature synthesis techniques, combined with optimized mixing and specialized coupling reagents, enable dramatic reductions in synthesis time while maintaining product quality [31]. These approaches prove particularly valuable for large-scale production applications where time and cost considerations are paramount [30].

The development of wash-free synthesis protocols represents a significant advancement in sustainable peptide synthesis [7]. These techniques eliminate the solvent-intensive washing steps typically required between each amino acid addition, resulting in substantial reductions in waste generation and environmental impact [7]. For leucyl-valyl-isoleucinamide synthesis, wash-free protocols offer the potential for significant cost and time savings while maintaining product quality [7].

The coupling reagent selection significantly impacts the efficiency and selectivity of leucyl-valyl-isoleucinamide synthesis [32] [33]. Modern coupling reagents such as 1-cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium hexafluorophosphate, hexafluorophosphate azabenzotriazole tetramethyl uronium, and oxime-based reagents offer superior performance compared to traditional carbodiimide-based systems [33]. These reagents provide enhanced reaction rates, reduced epimerization, and improved compatibility with challenging amino acid sequences [32].

The optimization of reaction conditions for leucyl-valyl-isoleucinamide synthesis requires careful consideration of temperature, solvent composition, reagent concentrations, and reaction times [5] [34]. Elevated temperature synthesis offers significant advantages in terms of reaction rate and coupling efficiency, but requires careful optimization to prevent side reactions [31]. The combination of elevated temperature with optimized mixing provides substantial improvements in synthetic efficiency [31].

Advanced optimization techniques employing machine learning and deep learning algorithms offer promising approaches for leucyl-valyl-isoleucinamide synthesis optimization [34]. These techniques enable the analysis of large datasets to identify optimal synthetic conditions and predict potential synthetic challenges [34]. The application of these advanced optimization techniques represents an emerging area of significant potential for peptide synthesis [34].

The economic considerations of leucyl-valyl-isoleucinamide synthesis optimization extend beyond simple reagent costs to include factors such as synthesis time, waste generation, and quality control requirements [35] [7]. Green synthesis approaches that minimize environmental impact while maintaining product quality offer significant long-term advantages [35]. The development of sustainable synthesis protocols represents an important consideration for large-scale production applications [7].

Quality control and analytical considerations for leucyl-valyl-isoleucinamide synthesis require specialized techniques to ensure product identity, purity, and potency [1] [2]. Mass spectrometry provides definitive confirmation of molecular weight and structural integrity [1]. High-performance liquid chromatography enables assessment of purity and identification of potential impurities [1]. The molecular weight of leucyl-valyl-isoleucinamide is 342.48 daltons, with the molecular formula C17H34N4O3 [1] [2].

The storage and stability considerations for leucyl-valyl-isoleucinamide require careful attention to prevent degradation and maintain product quality [1]. Peptides containing branched-chain amino acids generally demonstrate good stability under appropriate storage conditions [1]. The compound should be stored in a dry, cool environment to prevent hydrolysis and oxidation reactions [1].

The scalability of leucyl-valyl-isoleucinamide synthesis represents an important consideration for commercial applications [30] [35]. The optimization protocols developed for small-scale synthesis require validation and potential modification for larger-scale production [30]. Factors such as mixing efficiency, heat transfer, and reagent distribution become increasingly important at larger scales [31].

The future directions for leucyl-valyl-isoleucinamide synthesis optimization include the development of more efficient coupling reagents, improved resin systems, and advanced automation technologies [33] [34]. The integration of artificial intelligence and machine learning techniques offers promising opportunities for synthesis optimization and prediction of optimal conditions [34]. The continued development of green synthesis approaches will likely play an increasingly important role in future optimization efforts [35] [7].

The regulatory considerations for leucyl-valyl-isoleucinamide synthesis and applications require compliance with appropriate guidelines for pharmaceutical or research use [1]. Good manufacturing practice protocols ensure consistent product quality and safety [1]. The documentation and validation of synthetic procedures provide essential support for regulatory submissions [1].

The technological advances in synthesis equipment and automation offer significant opportunities for leucyl-valyl-isoleucinamide production optimization [30] [34]. Modern peptide synthesizers provide precise control over reaction conditions and enable automated synthesis of complex sequences [30]. The integration of real-time monitoring and feedback control systems enables adaptive optimization during synthesis [34].

Purity

XLogP3

Exact Mass

Appearance

Storage

Sequence

Other CAS

Wikipedia

Dates

Explore Compound Types